molecular formula C20H23FN4O3S B12245812 4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12245812
M. Wt: 418.5 g/mol
InChI Key: JWJYWADJYHZERP-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyclopropyl group, a fluorinated methoxybenzenesulfonyl moiety, and a pyrrolo[3,4-c]pyrrol core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used as a building block for synthesizing novel pharmaceuticals with improved efficacy and reduced side effects.

    Materials Science: The compound’s properties can be exploited in the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of the target and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine stands out due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H23FN4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

2-(6-cyclopropylpyrimidin-4-yl)-5-(3-fluoro-4-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C20H23FN4O3S/c1-28-19-5-4-16(6-17(19)21)29(26,27)25-10-14-8-24(9-15(14)11-25)20-7-18(13-2-3-13)22-12-23-20/h4-7,12-15H,2-3,8-11H2,1H3

InChI Key

JWJYWADJYHZERP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5)F

Origin of Product

United States

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